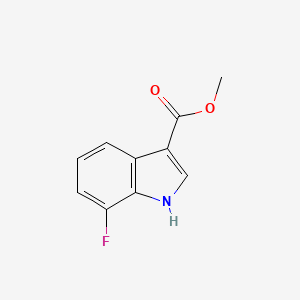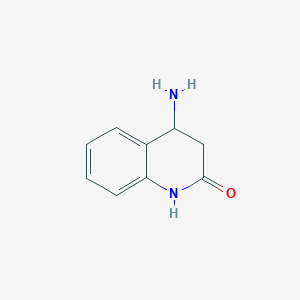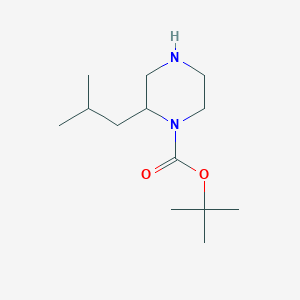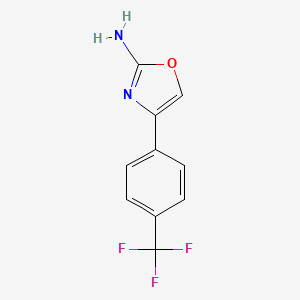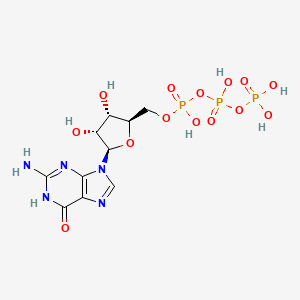![molecular formula C11H12O2S B3030119 [4-(Cyclopropylsulfanyl)phenyl]acetic acid CAS No. 868614-27-1](/img/structure/B3030119.png)
[4-(Cyclopropylsulfanyl)phenyl]acetic acid
概述
描述
[4-(Cyclopropylsulfanyl)phenyl]acetic acid is an organic compound with the molecular formula C11H12O2S and a molecular weight of 208.28 g/mol It is characterized by the presence of a cyclopropylsulfanyl group attached to a phenyl ring, which is further connected to an acetic acid moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [4-(Cyclopropylsulfanyl)phenyl]acetic acid typically involves the introduction of a cyclopropylsulfanyl group to a phenylacetic acid derivative. One common method includes the reaction of 4-bromophenylacetic acid with cyclopropylthiol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like dimethylformamide (DMF) to yield the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product. Additionally, continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
[4-(Cyclopropylsulfanyl)phenyl]acetic acid can undergo various chemical reactions, including:
Oxidation: The cyclopropylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Nitro or halogenated derivatives of the phenyl ring.
科学研究应用
[4-(Cyclopropylsulfanyl)phenyl]acetic acid has several applications in scientific research, including:
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications due to its structural similarity to other bioactive compounds.
Industry: Used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of [4-(Cyclopropylsulfanyl)phenyl]acetic acid is not well-documented. its derivatives may interact with specific molecular targets and pathways, depending on their structural modifications. For instance, the presence of the cyclopropylsulfanyl group may influence the compound’s binding affinity to certain enzymes or receptors, thereby modulating its biological activity .
相似化合物的比较
Similar Compounds
Phenylacetic acid: A simpler analog without the cyclopropylsulfanyl group.
4-Chlorophenylacetic acid: Contains a chlorine atom instead of the cyclopropylsulfanyl group.
4-(Methylsulfonyl)phenylacetic acid: Contains a methylsulfonyl group instead of the cyclopropylsulfanyl group
Uniqueness
The uniqueness of [4-(Cyclopropylsulfanyl)phenyl]acetic acid lies in the presence of the cyclopropylsulfanyl group, which imparts distinct chemical and physical properties. This group can influence the compound’s reactivity, stability, and potential biological activity, making it a valuable compound for various research applications .
属性
IUPAC Name |
2-(4-cyclopropylsulfanylphenyl)acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O2S/c12-11(13)7-8-1-3-9(4-2-8)14-10-5-6-10/h1-4,10H,5-7H2,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQHUDEQPAAWIFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1SC2=CC=C(C=C2)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90731598 | |
| Record name | [4-(Cyclopropylsulfanyl)phenyl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90731598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
868614-27-1 | |
| Record name | [4-(Cyclopropylsulfanyl)phenyl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90731598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

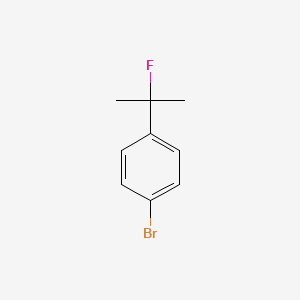
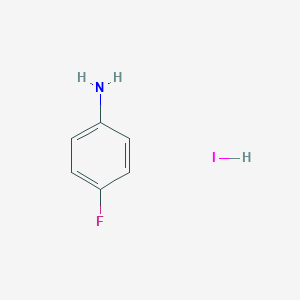
![2-(Chloromethyl)-2,3-dihydrothieno[3,4-b][1,4]dioxine](/img/structure/B3030039.png)
![7,8-Dihydro-5H-thiopyrano[4,3-D]pyrimidine-2,4-diol](/img/structure/B3030040.png)
![Thiazolo[5,4-b]pyridine, 5-bromo-](/img/structure/B3030041.png)
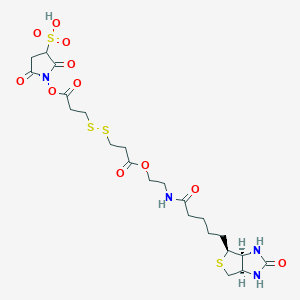
![tert-Butyl 6-trifluoromethylspiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B3030046.png)
